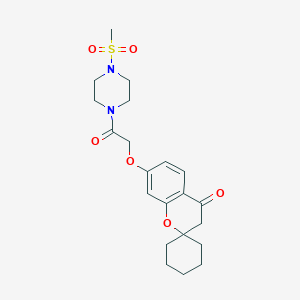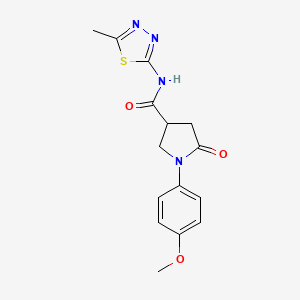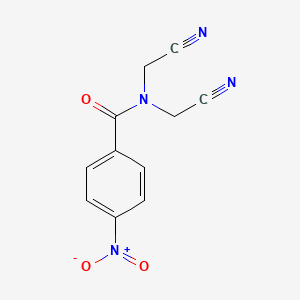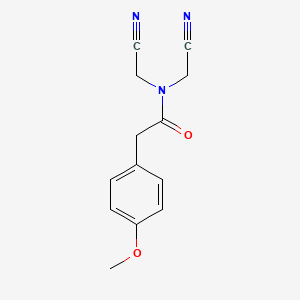![molecular formula C19H21NO3 B14938487 4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
4-[(4-Butylphenyl)carbamoyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Butylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C19H21NO3 It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Butylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-butylaniline with phenyl chloroformate to form the intermediate 4-[(4-Butylphenyl)carbamoyl]phenol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the product.
化学反応の分析
Types of Reactions: 4-[(4-Butylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Esters or amides.
科学的研究の応用
4-[(4-Butylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-[(4-Butylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
類似化合物との比較
- 4-[(4-Methylphenyl)carbamoyl]phenyl acetate
- 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate
- 4-[(4-Propylphenyl)carbamoyl]phenyl acetate
Comparison: 4-[(4-Butylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and industrial applications due to its larger alkyl chain.
特性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
[4-[(4-butylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-3-4-5-15-6-10-17(11-7-15)20-19(22)16-8-12-18(13-9-16)23-14(2)21/h6-13H,3-5H2,1-2H3,(H,20,22) |
InChIキー |
NSHMBUIZGKYJGC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)

![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)

![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938427.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)

![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)


![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14938461.png)

